3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features an indole moiety linked to a benzamide structure through a tetrahydrobenzo[d]thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides into α-glucose .
Mode of Action
The compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction .
Biochemical Pathways
By inhibiting α-glucosidase, the compound disrupts the breakdown of complex carbohydrates into glucose. This leads to a decrease in postprandial hyperglycemia, which is a significant concern in conditions like type 2 diabetes .
Result of Action
The inhibition of α-glucosidase leads to a reduction in blood glucose levels, making this compound potentially useful in the management of type 2 diabetes . It’s also worth noting that some compounds in this class have shown no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells , suggesting a degree of safety in their use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Synthesis of the Tetrahydrobenzo[d]thiazole Ring: This can be achieved through a cyclization reaction involving a thioamide and a suitable electrophile.
Coupling Reaction: The final step involves coupling the indole and tetrahydrobenzo[d]thiazole intermediates with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds share the indole moiety and have shown potential as non-competitive α-glucosidase inhibitors.
Indole-2-carboxamides: These compounds also feature an indole ring and have been studied for their anticancer properties.
Uniqueness
3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of the indole, benzamide, and tetrahydrobenzo[d]thiazole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-indol-1-yl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-19-10-4-8-17-20(19)28-22(23-17)24-21(27)15-6-3-7-16(13-15)25-12-11-14-5-1-2-9-18(14)25/h1-3,5-7,9,11-13H,4,8,10H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMYYNLSKJUCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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